molecular formula C17H23F2NO2 B2714414 Tert-butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate CAS No. 1334414-67-3

Tert-butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B2714414
CAS No.: 1334414-67-3
M. Wt: 311.373
InChI Key: HSRYRLANXPSZTB-UHFFFAOYSA-N
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Description

Tert-butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate is a chemical compound with the CAS Number: 1334414-67-3 . It has a molecular weight of 311.37 . The compound is typically stored in a dry environment at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H23F2NO2/c1-16(2,3)22-15(21)20-10-9-14(17(18,19)12-20)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.

Scientific Research Applications

Synthesis of Pharmacologically Active Intermediates

  • Tert-butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors, demonstrating an efficient synthesis approach from readily available reagents, highlighting its significance in medicinal chemistry research for the development of targeted therapies (Chen Xin-zhi, 2011).

Development of Novel Synthetic Methodologies

Exploration of Chemical Reactions

  • Research has demonstrated the nucleophilic substitutions and radical reactions of phenylazocarboxylates, where tert-butyl phenylazocarboxylates act as versatile building blocks in synthetic organic chemistry. The compound's structure facilitates nucleophilic substitutions and radical reactions, leading to the generation of aryl radicals and the formation of various chemically modified products (Hannelore Jasch, S. B. Höfling, M. Heinrich, 2012).

Synthesis of Small Molecule Anticancer Drugs

  • It is an important intermediate for small molecule anticancer drugs, with research outlining a rapid and high-yield synthetic method for related compounds. This underscores the role of such intermediates in the ongoing search for effective anticancer therapies (Binliang Zhang, K. Ye, Shan Xu, Tongsheng Xu, 2018).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl 4-benzyl-3,3-difluoropiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F2NO2/c1-16(2,3)22-15(21)20-10-9-14(17(18,19)12-20)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRYRLANXPSZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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